4-chloro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
4-chloro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 4-chloro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperidine moiety: This step involves the alkylation of the benzimidazole core with a piperidine derivative.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-chloro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Biological Studies: Researchers use this compound to study its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-chloro-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific structure, which combines a benzimidazole core with a piperidine moiety and a chloro group. Similar compounds include:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also contain a benzimidazole core but differ in their substituents and biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features but are used for different applications, such as anti-tubercular agents.
Properties
Molecular Formula |
C23H27ClN4O |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C23H27ClN4O/c1-16(2)28-21-11-10-19(25-23(29)17-6-8-18(24)9-7-17)14-20(21)26-22(28)15-27-12-4-3-5-13-27/h6-11,14,16H,3-5,12-13,15H2,1-2H3,(H,25,29) |
InChI Key |
WDOMEEDEWUMNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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